

Toxicological profile and mechanism of action for MOCA.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-Methylenebis(2-chloroaniline)

Cat. No.: B1676453

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile and Mechanism of Action of 4,4'-Methylene-bis(2-chloroaniline) (MOCA)

Executive Summary

4,4'-Methylene-bis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane and epoxy resins. Despite its industrial utility, MOCA is a well-documented animal carcinogen and is reasonably anticipated to be a human carcinogen. [1] Occupational exposure, mainly through dermal contact and inhalation, is a significant health concern.[2] This guide provides a comprehensive overview of the toxicological profile of MOCA and elucidates its mechanism of action, with a focus on its metabolic activation, genotoxicity, and the formation of DNA adducts. Understanding these core principles is critical for researchers, scientists, and drug development professionals involved in assessing the risks associated with aromatic amines and developing strategies for mitigation.

Introduction to MOCA

MOCA (CAS No. 101-14-4) is a crystalline solid, appearing colorless to light brown, with a faint amine odor.[2][3] It is synthesized from the reaction of formaldehyde with 2-chloroaniline.[4] Its primary industrial application is as a curing agent for polymers containing isocyanate, creating durable, high-performance polyurethane products.[5][6] Due to its lipophilicity and relatively small molecular size, MOCA is readily absorbed through the skin, which represents a major route of occupational exposure.[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: MOCA is efficiently absorbed following inhalation, oral, and dermal exposure.[\[2\]](#)

Studies in occupational settings indicate that skin absorption is a primary route of entry, often exceeding uptake from inhalation.[\[7\]](#)[\[8\]](#)

Distribution: Following absorption, MOCA is distributed throughout the body. The highest concentrations are typically found in the liver, which is the primary site of its metabolism.[\[2\]](#)

Metabolism: The metabolism of MOCA is a critical determinant of its toxicity and is considered an obligatory step in its carcinogenic activity.[\[9\]](#)[\[10\]](#) The process occurs primarily in the liver and involves two main phases:

- Phase I Activation: The initial and rate-limiting step is N-hydroxylation, catalyzed by cytochrome P450 enzymes (specifically CYP1A2), to form N-hydroxy-MOCA.[\[9\]](#)[\[10\]](#)[\[11\]](#) This metabolite is considered the proximate carcinogen.[\[12\]](#) Other Phase I reactions include ring hydroxylation and oxidation at the methylene bridge.[\[9\]](#)
- Phase II Conjugation: N-hydroxy-MOCA can undergo further conjugation, primarily through glucuronidation and sulfation.[\[9\]](#)[\[10\]](#) While conjugation is typically a detoxification pathway, the resulting conjugates can be transported to other tissues, such as the bladder, where they may be hydrolyzed back to the reactive N-hydroxy metabolite. MOCA itself is also metabolized to N-glucuronide and N-acetyl derivatives for excretion.[\[8\]](#)

Excretion: MOCA and its metabolites are primarily excreted in the urine and feces within a few days of exposure.[\[2\]](#) The major urinary metabolite in humans is the N-glucuronide of MOCA, with levels 2 to 3 times higher than free MOCA.[\[8\]](#)[\[13\]](#)

Toxicological Profile

Acute and Chronic Toxicity

Acute high-level exposure to MOCA can cause skin and eye irritation.[\[3\]](#) In one accidental exposure, a worker experienced gastrointestinal distress and transitory kidney damage.[\[6\]](#) Unlike many other aromatic amines, MOCA is considered only mildly cyanogenic, meaning it has a relatively low potential to induce methemoglobinemia, a condition that reduces the

oxygen-carrying capacity of the blood.[3][7] Chronic exposure in animals has been shown to affect the lungs, liver, and kidneys.[3][6]

Genotoxicity and Mutagenicity

MOCA is a genotoxic agent. Its mutagenicity is dependent on metabolic activation. The putative carcinogenic metabolite, N-hydroxy-MOCA, has been shown to induce mutations in human lymphoblastoid cells, primarily causing base pair substitutions at A:T sites.[14][15] MOCA has tested positive in various mutagenicity assays, including inducing micronuclei in mouse bone-marrow cells and unscheduled DNA synthesis in rodent hepatocytes.[16] Studies have also demonstrated that MOCA can induce DNA damage and oxidative stress, with the extent of genotoxicity being influenced by genetic polymorphisms in metabolizing enzymes like N-acetyltransferase 2 (NAT2).[17]

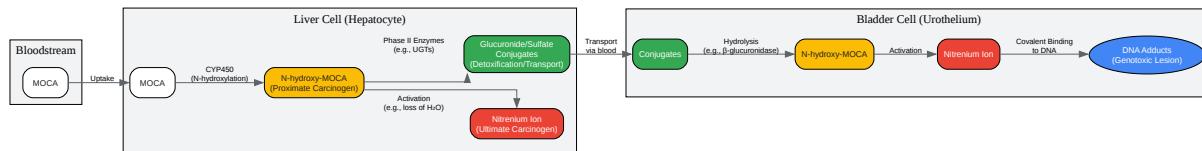
Carcinogenicity

MOCA is classified as a potent carcinogen by multiple international and national health agencies.

Agency	Classification	Comments
IARC	Group 1	Carcinogenic to humans.[8][18]
NTP	Reasonably Anticipated to be a Human Carcinogen	Based on sufficient evidence from experimental animal studies.[1]
EPA	Group B2	Probable human carcinogen.[6]
ACGIH	A2	Suspected Human Carcinogen.[3]

- **Animal Studies:** There is sufficient evidence of carcinogenicity in animals.[1] Oral administration of MOCA has been shown to cause tumors at multiple sites in various species, including liver and lung tumors in mice and rats, mammary gland tumors in female rats, and urinary bladder cancer in dogs.[1][6][16]

- Human Studies: While epidemiological data were initially considered inadequate, more recent evidence has strengthened the link between MOCA exposure and cancer in humans. [1][8] The International Agency for Research on Cancer (IARC) upgraded its classification to Group 1, "carcinogenic to humans," based on sufficient evidence in animals and strong mechanistic evidence in exposed humans, including the detection of DNA adducts in urothelial cells.[8] Case reports have documented bladder cancer in workers occupationally exposed to MOCA.[3][8]


Mechanism of Action

The carcinogenic effect of MOCA is initiated by its metabolic activation to a reactive electrophile that binds covalently to cellular macromolecules, particularly DNA.

Metabolic Activation and DNA Adduct Formation

The central mechanism of MOCA's carcinogenicity involves the following steps:

- N-hydroxylation: As previously described, cytochrome P450 enzymes in the liver convert MOCA to N-hydroxy-MOCA.[9][11]
- Formation of a Reactive Intermediate: N-hydroxy-MOCA is unstable and can be further activated (e.g., by sulfation or acetylation) or can spontaneously lose a water molecule to form a highly reactive nitrenium ion.
- DNA Adduct Formation: This electrophilic nitrenium ion readily attacks nucleophilic sites on DNA bases, forming stable covalent bonds known as DNA adducts.[12] These adducts are considered the critical lesions that initiate the process of carcinogenesis.[19] The primary adducts formed by MOCA have been identified as N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol and N-(deoxyguanosin-8-yl) derivatives.[12][20] The formation of these adducts distorts the DNA helix, leading to errors during DNA replication and transcription if not repaired.[14] This can result in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately leading to uncontrolled cell growth and tumor formation.

[Click to download full resolution via product page](#)

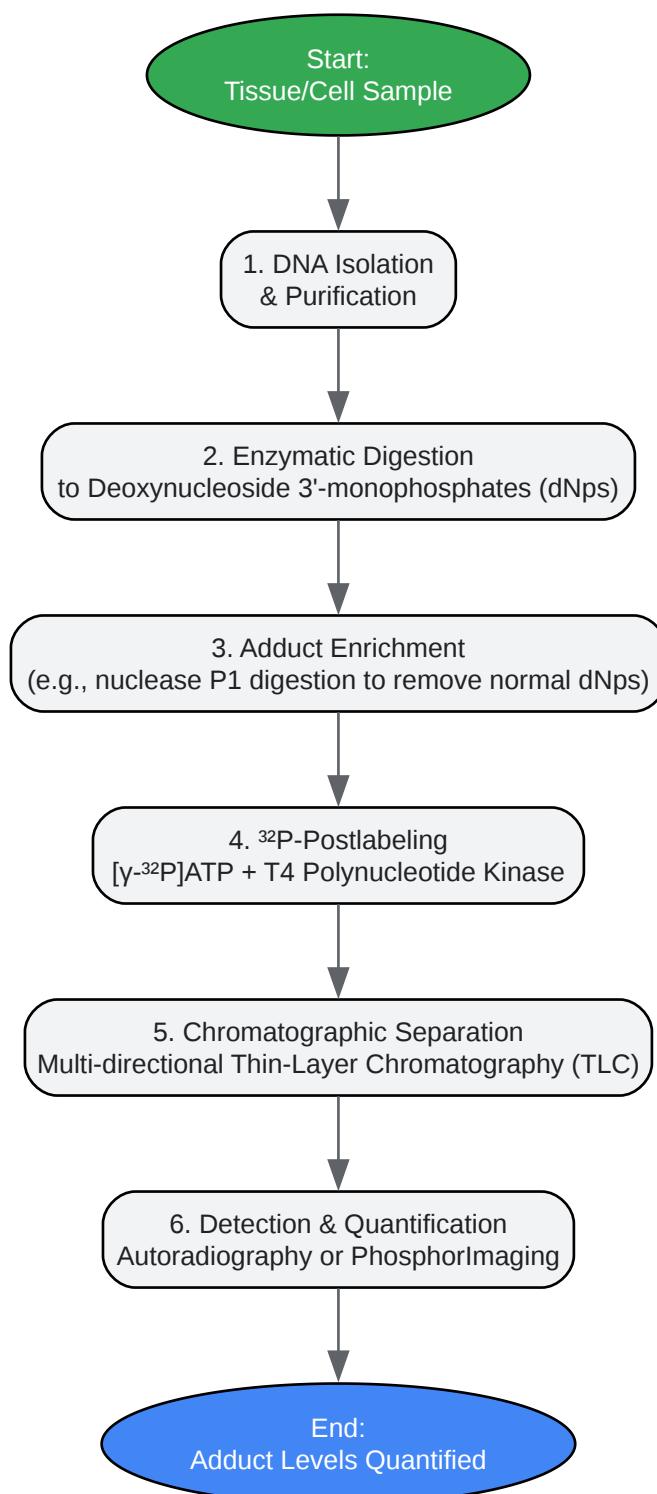
Metabolic activation pathway of MOCA leading to DNA adduct formation.

Key Experimental Protocols

Protocol 1: Ames Test for Mutagenicity Assessment

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test measures the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and grow on a histidine-free medium.

Methodology:


- Preparation of S9 Fraction: Since MOCA requires metabolic activation, a liver homogenate fraction (S9) from phenobarbital- or Aroclor-induced rats is prepared. This fraction contains the necessary cytochrome P450 enzymes.
- Test Strains: Select appropriate *Salmonella* strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
- Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test chemical solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for the non-activation control). b. Incubate the mixture for 20-30 minutes at 37°C. c.

Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
d. Incubate the plates at 37°C for 48-72 hours.

- Data Analysis: Count the number of revertant colonies (his⁺) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control plates.

Protocol 2: ³²P-Postlabeling Assay for DNA Adduct Detection

This highly sensitive assay is used to detect and quantify DNA adducts without prior knowledge of their structure. It is particularly useful for monitoring human exposure to carcinogens like MOCA.

[Click to download full resolution via product page](#)

Workflow for the ^{32}P -Postlabeling Assay for DNA adduct analysis.

Methodology:

- DNA Isolation: Isolate high-purity DNA from the tissue of interest (e.g., exfoliated urothelial cells from urine, liver tissue).[20]
- Enzymatic Digestion: Digest the DNA to its constituent deoxynucleoside 3'-monophosphates (dNPs) using micrococcal nuclease and spleen phosphodiesterase.
- Adduct Enrichment: Selectively remove normal (non-adducted) nucleotides by treatment with nuclease P1, which dephosphorylates normal dNPs but not the bulky aromatic amine-DNA adducts. This step significantly increases the sensitivity of the assay.
- ^{32}P -Labeling: Label the 5'-hydroxyl end of the adducted nucleotides with a radioactive phosphate group from $[\gamma-^{32}\text{P}]\text{ATP}$ using T4 polynucleotide kinase.
- Separation: Separate the ^{32}P -labeled adducts from the excess $[\gamma-^{32}\text{P}]\text{ATP}$ and other components using multi-dimensional thin-layer chromatography (TLC).
- Detection and Quantification: Visualize the separated adducts as spots on the TLC plate using autoradiography or a phosphorimager. The amount of radioactivity in each spot is proportional to the amount of that specific adduct in the original DNA sample. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10^7 or 10^8 normal nucleotides.

Regulatory Status and Occupational Exposure Limits

Given its carcinogenic potential, MOCA is regulated by various agencies worldwide.

Agency/Organization	Exposure Limit/Guideline
OSHA (USA)	No specific Permissible Exposure Limit (PEL) established.[5]
NIOSH (USA)	Recommended Exposure Limit (REL): 0.003 mg/m ³ (Time-Weighted Average).[3][5]
ACGIH (USA)	Threshold Limit Value (TLV): 0.11 mg/m ³ (Time-Weighted Average).[3]

Note: The absence of a formal OSHA PEL does not imply safety; MOCA is treated as a potential occupational carcinogen, and exposures should be kept to the lowest feasible level.[5]

Conclusion

MOCA is a genotoxic carcinogen with a well-defined mechanism of action centered on metabolic activation to a reactive species that forms DNA adducts.[12] The toxicological evidence, derived from extensive animal studies and supported by human mechanistic data, confirms its potential to cause cancer, particularly of the bladder and liver.[1][21] For professionals in research and drug development, the study of MOCA serves as a critical model for understanding the broader class of aromatic amine carcinogens. Rigorous control of occupational exposure, biomonitoring for adduct formation, and continued research into the genetic factors influencing susceptibility are essential for mitigating the health risks associated with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 3. nj.gov [nj.gov]
- 4. 4,4'-METHYLENEBIS(2-CHLOROANILINE) (MOCA) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4,4'-Methylenebis (2-chloroaniline): an unregulated carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. series.publisso.de [series.publisso.de]

- 9. Metabolism of 4,4'-methylene-bis-2-chloroaniline (MOCA) by rats in vivo and formation of N-hydroxy MOCA by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Characterization of 4,4'-methylenebis(2-chloroaniline)--DNA adducts formed in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4,4'-METHYLENE BIS(2-CHLOROANILINE) | Occupational Safety and Health Administration [osha.gov]
- 14. Mutagenicity of N-OH-MOCA (4-amino-4'-hydroxylamino-bis-3,3'-dichlorodiphenylmethane) and PBQ (2-phenyl-1,4-benzoquinone) in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. 4,4'-METHYLENE BIS(2-CHLOROANILINE) (MOCA) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effect of N-acetyltransferase 2 genetic polymorphism on 4,4'-methylenebis(2-chloroaniline)-induced genotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IARC group 1 - Wikipedia [en.wikipedia.org]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. MOCA-DNA Adduct Formation in Human Uroepithelial Cells Analyzed by 32P Postlabeling [stacks.cdc.gov]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Toxicological profile and mechanism of action for MOCA]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676453#toxicological-profile-and-mechanism-of-action-for-moca>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com